6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene
Description
This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene) fused with a piperazine ring substituted by a 4,6-dimethylpyrimidin-2-yl group. The tricyclic system combines oxygen and nitrogen heteroatoms, while the dimethylpyrimidine moiety introduces steric and electronic effects that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-11-14(2)24-20(23-13)26-9-7-25(8-10-26)19-18-17(21-12-22-19)15-5-3-4-6-16(15)27-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCDYHQGOXVEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Piperazine Substitution : The piperazine group, common in neuroactive compounds, may facilitate blood-brain barrier penetration, differing from thiazole-piperazine derivatives (e.g., ) optimized for antimicrobial activity.
Dimethylpyrimidine vs. Methylpyrazine : The 4,6-dimethylpyrimidine substituent offers a planar aromatic system for π-π stacking, contrasting with the methylpyrazine group in , which may engage in hydrogen bonding.
Pharmacological and Physicochemical Properties
While direct data on the target compound is unavailable, insights can be extrapolated from analogs:
- Lipophilicity: The tricyclic core and dimethylpyrimidine likely increase logP compared to simpler pyridazinones (e.g., ), impacting membrane permeability.
- Metabolic Stability : Piperazine-containing compounds often undergo N-dealkylation or oxidation, but the dimethylpyrimidine may slow hepatic clearance compared to thiophene derivatives (e.g., ).
- Bioactivity: Pyrazolo-pyrimidine analogs (e.g., ) show nanomolar IC₅₀ values against kinases, suggesting the target compound could share similar potency if the tricyclic system aligns with ATP-binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
